N-Methylspiro[3.4]octan-2-amine

Blood-Brain Barrier Permeability Lipophilicity CNS Drug Design

N-Methylspiro[3.4]octan-2-amine is a rigid spirocyclic building block optimized for CNS drug discovery. Its calculated LogP of 1.93 (vs. 1.30 for primary amine analog) provides a >4-fold increase in lipophilicity, significantly enhancing passive blood-brain barrier permeability. This scaffold is ideal for GPCR/ion channel SAR studies and FBDD campaigns, offering a 3D pharmacophore for superior target selectivity. Ensure your lead series achieves therapeutic brain concentrations—procure this high-purity, conformationally restricted secondary amine for reliable R&D.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B15226648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylspiro[3.4]octan-2-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCNC1CC2(C1)CCCC2
InChIInChI=1S/C9H17N/c1-10-8-6-9(7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
InChIKeyFUWNDKXXFCUBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylspiro[3.4]octan-2-amine: A Conformationally Restricted Spirocyclic Amine for CNS-Penetrant Drug Discovery


N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1, MF: C9H17N, MW: 139.24 g/mol) is a saturated spirocyclic secondary amine. Its defining feature is a central quaternary carbon that bridges a cyclopentane and a cyclobutane ring, producing a rigid, three‑dimensional scaffold . This spirocyclic core restricts conformational freedom compared to linear or monocyclic amines [1]. The presence of an N‑methyl group distinguishes it from the unsubstituted primary amine analog and modifies key physicochemical properties, such as lipophilicity, that directly influence blood‑brain barrier (BBB) permeability [2].

Why N-Methylspiro[3.4]octan-2-amine Cannot Be Swapped for Unsubstituted or Diaza Analogs


Simply substituting a primary amine or a more polar diaza‑spirocycle for N‑Methylspiro[3.4]octan‑2‑amine will alter critical drug‑like properties. The N‑methyl group in this compound increases its calculated LogP to 1.93, compared to 1.30 for the unsubstituted spiro[3.4]octan‑2‑amine . This 0.63 log unit difference translates to a >4‑fold increase in lipophilicity, which is a primary determinant of passive membrane permeability and central nervous system (CNS) exposure [1]. Furthermore, compared to a diaza‑analog like 6‑Methyl‑6‑azaspiro[3.4]octan‑2‑amine (LogP -0.17), the target compound is over 100‑fold more lipophilic, indicating a drastically different biodistribution profile . Using an analog with the wrong lipophilicity could result in a compound that either fails to cross the BBB or suffers from poor aqueous solubility and high metabolic clearance, invalidating structure‑activity relationship (SAR) studies.

Quantified Differentiation of N-Methylspiro[3.4]octan-2-amine from Key Analogs


Lipophilicity Advantage for CNS Penetration: LogP Comparison with the Primary Amine Analog

N-Methylspiro[3.4]octan-2-amine exhibits a calculated LogP of 1.93, which is 0.63 units higher than the unsubstituted primary amine analog, spiro[3.4]octan-2-amine (LogP 1.30) . This difference corresponds to a predicted >4‑fold increase in lipophilicity, placing the target compound within the optimal LogP range (1–3) for passive diffusion across the blood-brain barrier (BBB) .

Blood-Brain Barrier Permeability Lipophilicity CNS Drug Design

Lipophilicity Disparity vs. a Polar Diaza-Spiro Analog: A 100-Fold Difference in Calculated LogP

Compared to a more polar diaza‑spirocyclic analog, 6‑Methyl‑6‑azaspiro[3.4]octan‑2‑amine, N‑Methylspiro[3.4]octan‑2‑amine is dramatically more lipophilic, with a calculated LogP difference of 2.10 units (1.93 vs. -0.17) . This represents over a 100‑fold difference in octanol‑water partitioning and indicates that the target compound will exhibit far greater passive membrane permeability and a very different tissue distribution profile.

Physicochemical Properties Drug-Likeness Permeability

Increased Molecular Weight Relative to the Primary Amine Scaffold: Impact on Ligand Efficiency

N‑Methylation increases the molecular weight of the core scaffold from 125.21 g/mol (for spiro[3.4]octan‑2‑amine) to 139.24 g/mol for the target compound . This 14.03 Da increase reflects the addition of a methyl group, which is a common strategy to enhance metabolic stability and lipophilicity while maintaining a low molecular weight suitable for fragment‑based drug discovery or lead optimization.

Molecular Weight Lead Optimization Ligand Efficiency

Reduced Hydrogen Bond Acceptor Count vs. a Diaza‑Spiro Analog: Consequence for Oral Bioavailability

N‑Methylspiro[3.4]octan‑2‑amine possesses a single hydrogen bond acceptor (HBA) and a single hydrogen bond donor (HBD) . In contrast, 6‑Methyl‑6‑azaspiro[3.4]octan‑2‑amine contains two HBAs . The additional HBA in the diaza‑analog increases polarity and would be expected to lower passive membrane permeability. Furthermore, the target compound's low HBA count contributes to a low topological polar surface area (TPSA) of 12.0 Ų, which is well below the threshold of <90 Ų generally associated with good oral absorption .

Hydrogen Bonding Oral Bioavailability Polar Surface Area

Spirocyclic Core Confers Conformational Restriction Relative to Flexible Acyclic Amines

The spiro[3.4]octane core locks the amine functionality into a rigid, well‑defined three‑dimensional conformation, a feature that is absent in flexible acyclic amines. This conformational restriction is a recognized strategy in medicinal chemistry to reduce the entropic penalty of binding and enhance target selectivity [1]. While specific experimental data comparing the target compound's target engagement to a flexible analog is not yet available, the class‑level evidence for spirocyclic scaffolds strongly supports this advantage. For example, the introduction of a spirocyclic center to rigidify a flexible side chain has been shown to increase specific interactions with protein binding sites in related systems [2].

Conformational Restriction Target Selectivity Medicinal Chemistry

Primary Research & Industrial Applications for N-Methylspiro[3.4]octan-2-amine


CNS Drug Discovery: Optimizing BBB Penetration in Lead Series

N‑Methylspiro[3.4]octan‑2‑amine is an optimal building block for medicinal chemistry programs targeting the central nervous system (CNS). Its calculated LogP of 1.93 and low TPSA of 12.0 Ų place it squarely within the favorable property space for passive BBB permeability, as defined by the CNS Multiparameter Optimization (MPO) approach . This is a critical differentiation from more polar spiro‑analogs like 6‑Methyl‑6‑azaspiro[3.4]octan‑2‑amine (LogP -0.17). Incorporating this scaffold into a lead series can increase the likelihood of achieving therapeutic brain concentrations.

Conformationally-Restricted Amine for Probing GPCR or Ion Channel Pharmacology

The rigid spiro[3.4]nonane framework of N‑Methylspiro[3.4]octan‑2‑amine provides a valuable tool for structure‑activity relationship (SAR) studies at biological targets where the three‑dimensional orientation of a basic amine is critical for binding, such as G protein‑coupled receptors (GPCRs) or ligand‑gated ion channels . By comparing the activity of this conformationally restricted scaffold to that of a flexible acyclic amine, researchers can deduce the bioactive conformation of the amine pharmacophore and improve target selectivity.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

With a molecular weight of 139.24 g/mol and favorable physicochemical properties, N‑Methylspiro[3.4]octan‑2‑amine is an attractive fragment for FBDD campaigns . Its low molecular weight ensures high ligand efficiency, while the N‑methyl group provides a modicum of lipophilicity for initial binding detection. The scaffold's synthetic tractability and the commercial availability of the unsubstituted primary amine analog (spiro[3.4]octan‑2‑amine) also allow for efficient follow‑up chemistry and hit expansion.

Reference Standard for Spirocyclic Amine Analytical Method Development

Given its defined and unique structure, N‑Methylspiro[3.4]octan‑2‑amine can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC‑MS) for spirocyclic amine libraries. Its moderate lipophilicity (LogP 1.93) and simple mass spectrum (MW 139.24) make it a useful calibrant for quantifying related spiro compounds in reaction monitoring or purity assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylspiro[3.4]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.